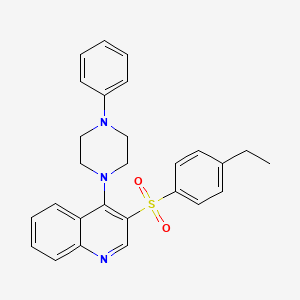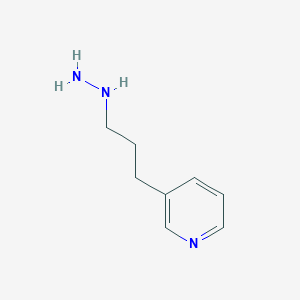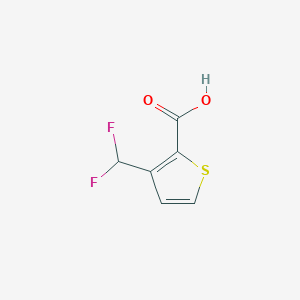
3-((4-Ethylphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-Ethylphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic compound that has been widely used in scientific research. This compound has been studied for its potential as a therapeutic agent due to its unique chemical structure and mechanism of action. In
Scientific Research Applications
Efficient Synthesis and Catalytic Activity
Murugesan, Gengan, and Lin (2017) developed a new titanium nanomaterial-based sulfonic acid catalyst for the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via the Claisen–Schmidt reaction. This method is highlighted for its high yield, simple methodology, short reaction time, and cost-effectiveness, potentially making it viable for large-scale production. The research also included molecular docking studies with bovine serum albumin (BSA), indicating potential biological applications (Murugesan, Gengan, & Lin, 2017).
Antimicrobial Activity of Sulfone Derivatives
Patel, Morja, Chauhan, and Chikhalia (2021) synthesized a novel series of quinoline derivatives incorporating cyclopropyl ring and sulfone linkage. These compounds demonstrated potent antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. The study emphasizes eco-friendly synthesis and significant biological activity, underscoring the importance of structural elements in determining bioactivity (Patel et al., 2021).
Green Synthesis of Piperazinyl-Quinolinyl Pyran Derivatives
Another study by Murugesan, Gengan, and Krishnan (2016) highlighted the green synthesis of piperazinyl-quinolinyl pyran derivatives using a nanocrystalline titania-based sulfonic acid material as a catalyst. This work presents an environmentally friendly and efficient approach to synthesizing compounds with potential biological applications, with the added benefit of catalyst recyclability (Murugesan, Gengan, & Krishnan, 2016).
Synthetic Approaches and Biological Implications
Further research delves into the synthesis of quinoline derivatives and their metabolites, revealing insights into their structural and optical properties, chemical stability, and potential for anticancer activities. Studies by Mizuno et al. (2006), Zeyada et al. (2016), and Korcz et al. (2018) demonstrate various synthetic routes and applications of these compounds, ranging from materials science to potential therapeutic agents against cancer (Mizuno et al., 2006), (Zeyada, El-Nahass, & El-Shabaan, 2016), (Korcz et al., 2018).
properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-2-21-12-14-23(15-13-21)33(31,32)26-20-28-25-11-7-6-10-24(25)27(26)30-18-16-29(17-19-30)22-8-4-3-5-9-22/h3-15,20H,2,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRWLLPNNSZCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Ethylphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B2668909.png)
![N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2668912.png)
![{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol](/img/structure/B2668913.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide](/img/structure/B2668915.png)


![Thieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2668920.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid](/img/structure/B2668922.png)
![9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2668923.png)


![3-amino-N-cyclopropyl-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2668929.png)
